

# Ompenaclid: Application Notes and Protocols for In Vitro Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ompenaclid**

Cat. No.: **B113488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Ompenaclid** (also known as RGX-202), a first-in-class oral small-molecule inhibitor of the creatine transporter SLC6A8.[\[1\]](#)[\[2\]](#) [\[3\]](#) This document offers detailed information on its solubility, preparation for in vitro studies, and its mechanism of action, designed to support the use of **Ompenaclid** in cancer research.

## Introduction to Ompenaclid

**Ompenaclid** is an investigational drug being developed for the treatment of various cancers, particularly advanced or metastatic colorectal cancer.[\[1\]](#)[\[4\]](#) It functions by targeting and inhibiting the solute carrier family 6 member 8 (SLC6A8), a transporter responsible for the uptake of creatine into cells. By blocking this transporter, **Ompenaclid** disrupts the energy metabolism of cancer cells, leading to reduced intracellular levels of phosphocreatine and ATP, ultimately inducing tumor cell apoptosis.

## Physicochemical and Solubility Data

Understanding the solubility of **Ompenaclid** is critical for the design and execution of reliable in vitro experiments. **Ompenaclid** is a white to off-white solid. Its solubility in common laboratory solvents is summarized in the table below.

| Property            | Value                                     | Reference |
|---------------------|-------------------------------------------|-----------|
| Chemical Formula    | C4H9N3O2                                  |           |
| Molecular Weight    | 131.14 g/mol                              |           |
| Solubility in Water | ≥ 50 mg/mL (≥ 381.27 mM)                  |           |
| Solubility in DMSO  | < 1 mg/mL (Slightly soluble or insoluble) |           |

Note: The high solubility in water and poor solubility in DMSO are key considerations for stock solution preparation. Unlike many small molecule inhibitors that are dissolved in DMSO, **Ompenaclid** should be prepared in an aqueous solution.

## Preparation of Ompenaclid for In Vitro Studies

This section provides detailed protocols for the preparation of **Ompenaclid** solutions for use in cell-based assays and other in vitro experiments.

## Materials

- **Ompenaclid** powder
- Sterile, deionized, or distilled water (H<sub>2</sub>O)
- Sterile phosphate-buffered saline (PBS), pH 7.4
- 0.22 µm sterile syringe filters
- Sterile microcentrifuge tubes and serological pipettes

## Protocol for Preparing an Aqueous Stock Solution

Given its high solubility in water, an aqueous stock solution is recommended.

- Weighing: Accurately weigh the desired amount of **Ompenaclid** powder in a sterile microcentrifuge tube.

- Dissolution: Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of sterile water to 50 mg of **Ompenaclid**).
- Vortexing: Vortex the solution thoroughly until the **Ompenaclid** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but is typically not required due to its high aqueous solubility.
- Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

## Protocol for Preparing Working Solutions

- Thawing: Thaw a single aliquot of the **Ompenaclid** stock solution at room temperature or in a 37°C water bath.
- Dilution: Prepare the final working concentration by diluting the stock solution in the appropriate cell culture medium or assay buffer. For example, to prepare a 100 µM working solution from a 50 mg/mL (381.27 mM) stock, a 1:3813 dilution is required.
- Mixing: Gently mix the working solution by pipetting or inverting the tube.
- Application: The freshly prepared working solution is now ready to be added to the in vitro assay system.

## Mechanism of Action and Signaling Pathway

**Ompenaclid**'s primary mechanism of action is the inhibition of the SLC6A8 creatine transporter. This transporter is often upregulated in cancer cells to meet their high energy demands, especially under hypoxic conditions. By blocking creatine import, **Ompenaclid** sets off a cascade of events that are detrimental to cancer cell survival.

The key steps in the signaling pathway are as follows:

- Inhibition of SLC6A8: **Ompenaclid** binds to and inhibits the SLC6A8 transporter on the cell surface.
- Depletion of Intracellular Creatine and Phosphocreatine: The inhibition of creatine uptake leads to a significant reduction in the intracellular pool of creatine and its high-energy phosphorylated form, phosphocreatine.
- Reduction in ATP Levels: Phosphocreatine serves as a rapid phosphate donor for the regeneration of ATP from ADP. The depletion of phosphocreatine impairs this crucial energy-buffering system, resulting in a substantial decrease in intracellular ATP levels.
- Inhibition of Downstream Biosynthetic Pathways: The reduction in ATP availability inhibits multiple energy-dependent biosynthetic pathways that are critical for rapidly proliferating cancer cells, including pyrimidine synthesis and fatty acid metabolism.
- Induction of Apoptosis: The combination of energy stress and the inability to synthesize essential building blocks ultimately leads to cancer cell apoptosis (programmed cell death).

This mechanism is particularly effective in tumors with RAS mutations, which are known to have a high metabolic demand.

## Diagrams

[Click to download full resolution via product page](#)

Caption: **Omopenaclid**'s mechanism of action.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Omopenaclid - Inspirna - AdisInsight [adisinsight.springer.com]
- 4. inspirna.com [inspirna.com]
- To cite this document: BenchChem. [Omopenaclid: Application Notes and Protocols for In Vitro Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113488#omopenaclid-solubility-and-preparation-for-in-vitro-studies>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)